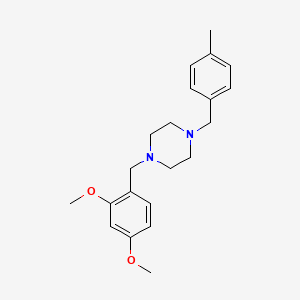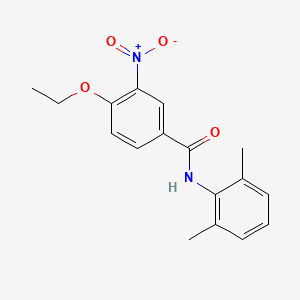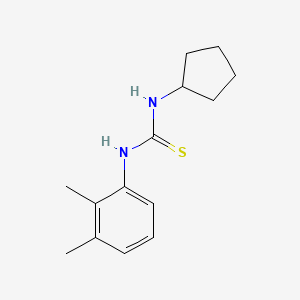![molecular formula C17H19N3O3 B5875716 2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide
Overview
Description
2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide, commonly known as Furosemide, is a diuretic drug that is widely used to treat hypertension and edema. It is a potent loop diuretic that acts on the kidneys to increase the excretion of water and electrolytes from the body. In
Scientific Research Applications
Antibacterial Potential
- A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides was synthesized, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Some derivatives showed exceptional minimum inhibitory concentration (MIC) values, suggesting their potential as therapeutic agents with low cytotoxicity (Hussain et al., 2018).
Alzheimer’s Disease Therapy
- Another study synthesized derivatives of this compound as potential therapeutic agents for Alzheimer's disease. These compounds showed promising enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s treatment, with some showing excellent inhibitory values compared to standard treatments (Hussain et al., 2016).
Enzyme Inhibitory Activity
- Derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, a related compound, demonstrated good enzyme inhibitory activity. Particularly, some compounds showed notable inhibitory effects against acetyl- and butyrylcholinesterase, crucial for developing therapeutic agents (Hussain et al., 2017).
Potential for Treatment of Type 2 Diabetes and Alzheimer's Diseases
- A study on 2-furoic piperazide derivatives reported them as promising inhibitors for α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes. These findings suggest their utility in treating type 2 diabetes and Alzheimer's diseases, supported by molecular docking studies (Abbasi et al., 2018).
Hemolytic and Cytotoxic Profiles
- N-Sulfonated derivatives of (2-furoyl)piperazine were evaluated for antibacterial potential and cytotoxic activities. These compounds showed high antibacterial potential with mild hemolytic profiles, indicating their promise for drug designing and development (Abbasi et al., 2022).
properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(18-14-5-2-1-3-6-14)13-19-8-10-20(11-9-19)17(22)15-7-4-12-23-15/h1-7,12H,8-11,13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWTVEMVMSPCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)

![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)


![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)




![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)
